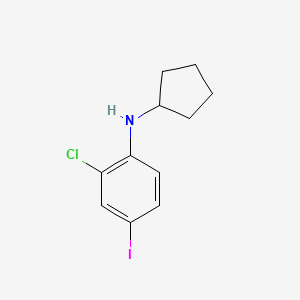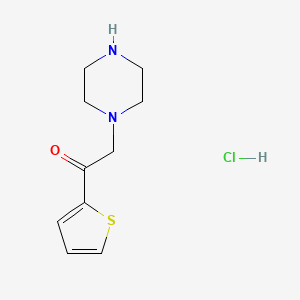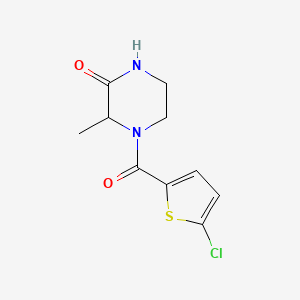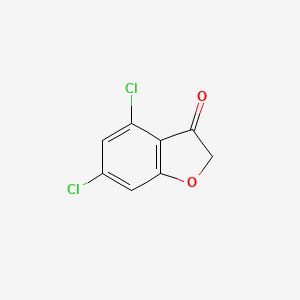
2-(tert-Butyloxy)-ethylaminhydrochlorid
Übersicht
Beschreibung
The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . It plays a significant role in organic synthesis . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Synthesis Analysis
A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The hydroxyl group of a compound was protected by the reaction with di-tert-butyl dicarbonate ester (DBDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst to give t-butyloxy carbonyl (tBOC) protected HHPCP .
Chemical Reactions Analysis
The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Wirkmechanismus
Target of Action
2-(t-Butyloxy)-ethylamine hydrochloride, also known as NH2-Et-OtBu Hydrochloride, is primarily used in the field of synthetic organic chemistry . Its primary targets are organic compounds, specifically amino acids and peptides . The compound plays a significant role in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
Mode of Action
The compound interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protective group from a molecule. In the case of 2-(t-Butyloxy)-ethylamine hydrochloride, it facilitates the removal of the Boc group from amino acids and peptides . This interaction results in the exposure of the amine functional group, which is crucial for further reactions in organic synthesis .
Biochemical Pathways
The deprotection process facilitated by 2-(t-Butyloxy)-ethylamine hydrochloride affects the biochemical pathways involved in the synthesis of organic compounds . By removing the Boc group, the compound enables the amine functional group to participate in subsequent reactions. This process is essential in the synthesis of various organic compounds, including peptides .
Pharmacokinetics
As a chemical used in synthetic organic chemistry, its bioavailability is likely to depend on the specific conditions of the reaction it is involved in, such as temperature, ph, and the presence of other reactants .
Result of Action
The molecular effect of the action of 2-(t-Butyloxy)-ethylamine hydrochloride is the removal of the Boc group from amino acids and peptides . This deprotection process exposes the amine functional group, enabling it to participate in further reactions. On a cellular level, the effects would depend on the specific biochemical pathways and reactions that the deprotected amino acids and peptides are involved in.
Action Environment
The action, efficacy, and stability of 2-(t-Butyloxy)-ethylamine hydrochloride are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction it is involved in . For example, the compound has been reported to effectively deprotect Boc amino acids and peptides at high temperatures .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(t-Butyloxy)-ethylamine hydrochloride·HCl in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use. It is also stable under a variety of conditions and can be easily removed from the reaction mixture. However, it is not suitable for use in reactions involving nucleophiles, such as amines, as it can react with them to form undesired side products.
Zukünftige Richtungen
For research include exploring new methods for its synthesis, as well as investigating its potential use in the synthesis of other compounds, such as polymers and drug intermediates. Additionally, further research could be conducted to investigate its potential use in the synthesis of new peptides and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von tertiären Butylestern
Tertiäre Butylester finden breite Anwendung in der synthetischen organischen Chemie . Es wurde eine Methode zur direkten Einführung der tert-Butoxycarbonylgruppe in eine Vielzahl von organischen Verbindungen unter Verwendung von Durchfluss-Mikroreaktorsystemen entwickelt . Der resultierende Durchflussprozess war im Vergleich zur Batch-Methode effizienter, vielseitiger und nachhaltiger .
Neuroprotektive Mittel
Die Verbindung wurde bei der Synthese neuer Baicalein-Aminosäure-Derivate verwendet, die als neuroprotektive Mittel bewertet wurden . Diese Derivate zeigten einen starken Neuroprotektionsschutz gegen tert-Butylhydroperoxid-induzierte Neurotoxizität in SH-SY5Y-Zellen . Bemerkenswerterweise zeigte die aktivste Verbindung eine höhere schützende Wirkung als Baicalein und Edaravin .
Synthese von Peptiden
Die tert-Butoxycarbonyl-(Boc)-Gruppe, die unter Verwendung von 2-(tert-Butyloxy)-ethylaminhydrochlorid eingeführt werden kann, wird in der Peptidsynthese als N α-Aminoschutzgruppe verwendet . Dies kann in mehreren Fällen von Vorteil sein, beispielsweise bei der Synthese von hydrophoben Peptiden und Peptiden, die Ester- und Thioester-Einheiten enthalten .
Synthese von Baicalein-Aminosäure-Derivaten
Die Verbindung wurde bei der Synthese neuer Baicalein-Aminosäure-Derivate verwendet . Diese Derivate wurden auf ihre neuroprotektive Wirkung gegen tert-Butylhydroperoxid-induzierte Neurotoxizität in SH-SY5Y-Zellen untersucht . Die Ergebnisse zeigten, dass die meisten Verbindungen einen stärkeren Neuroprotektionsschutz boten als Baicalein .
Angiogenese-Förderung
Eines der Baicalein-Aminosäure-Derivate, das unter Verwendung von this compound synthetisiert wurde, zeigte eine signifikante Steigerung der Angiogenese . Dies könnte die neurovaskuläre Proliferation fördern .
Linderung von Zellschäden
Dasselbe Baicalein-Aminosäure-Derivat milderte auch die morphologischen Manifestationen von Zellschäden dramatisch . Dies deutet auf mögliche Anwendungen in Therapien hin, die darauf abzielen, Zellschäden zu reduzieren.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSMIYHHLZGDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694536 | |
| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335598-67-9 | |
| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)



![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)

